PFI-3

Bromodomain Epigenetics Selectivity

PFI‑3 is the only available probe that selectively targets Family VIII bromodomains (SMARCA2, SMARCA4, PB1(5)) without BET‑family or other off‑target activity. Its unique salicylic acid‑based binding mode displaces conserved water molecules, enabling clean dissection of SWI/SNF bromodomain‑dependent biology versus ATPase‑driven remodeling. Proven to impair stem‑cell maintenance, accelerate differentiation, and sensitize cancer cells to DNA‑damaging agents. Choose PFI‑3 when pharmacological validation of the SWI/SNF reader module is required and substitution with generic bromodomain inhibitors would be scientifically unsound.

Molecular Formula C19H19N3O2
Molecular Weight 321.37
Cat. No. B1574286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-3
Molecular FormulaC19H19N3O2
Molecular Weight321.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFI-3: A First-in-Class Chemical Probe for Family VIII Bromodomains (SMARCA2/4 and PB1)


PFI-3 (CAS 1819363-80-8) is a potent, cell-permeable, and acetyl-lysine competitive small-molecule inhibitor that selectively targets the bromodomains of Family VIII epigenetic reader proteins: SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of Polybromo-1 (PB1(5)/PBRM1). It was developed as a 'first-in-class' chemical probe by the Structural Genomics Consortium (SGC) to enable functional studies of the SWI/SNF (BAF) chromatin remodeling complex [1]. Its discovery was achieved through the optimization of a salicylic acid fragment hit, leading to a compound with a unique binding mode [2]. Unlike the first wave of bromodomain inhibitors targeting BET family proteins, PFI-3 demonstrates complete selectivity for these specific Family VIII domains over all other non-Family VIII bromodomains, making it an essential and non-redundant tool for dissecting SWI/SNF-mediated biology [3].

Why Other Bromodomain Inhibitors Cannot Substitute for PFI-3


Substituting PFI-3 with another bromodomain inhibitor is scientifically unsound due to its unique, narrow target profile. PFI-3 is exquisitely selective for only three bromodomains—SMARCA2, SMARCA4, and PB1(5)—out of the 61 diverse bromodomains in the human proteome [1]. In contrast, broadly used BET family inhibitors (e.g., JQ1, I-BET762) target the structurally distinct BET subfamily (BRD2/3/4/T), and inhibitors like I-BRD9 or BI-7273 target other SWI/SNF subunit bromodomains (BRD9/7) [2]. Furthermore, the unique salicylic acid head group of PFI-3 engages its targets through an atypical binding mode that displaces conserved water molecules, a feature not shared by most other bromodomain inhibitors [3]. This combination of a unique target profile and a distinct binding mechanism ensures that PFI-3's biological effects—such as impairing stem cell maintenance or sensitizing cancer cells to DNA damage—are specific to the modulation of its intended Family VIII targets and cannot be replicated or predicted by other bromodomain inhibitors [4].

Quantitative Evidence for PFI-3's Superior Specificity and Target Engagement


PFI-3 Exhibits Complete Family-Wide Selectivity vs. Pan-Bromodomain Probes

PFI-3 demonstrates a binding profile that is absolutely restricted to the Family VIII bromodomains SMARCA2/4 and PB1(5), showing no significant activity against any other bromodomain. In a comprehensive profiling panel (BROMOscan) of 40 bromodomains, it bound only its three intended targets, with complete selectivity over all non-Family VIII bromodomains [1]. This profile is in stark contrast to pan-BET inhibitors like JQ1, which bind multiple BET family members (BRD2, BRD3, BRD4, BRDT) with nanomolar potency but also exhibit significant polypharmacology [2].

Bromodomain Epigenetics Selectivity

Superior Affinity of PFI-3 for PB1(5) vs. Closest In-Class Analogs

PFI-3 binds with higher affinity to its PB1(5) target than the closely related analog Bromodomain Inhibitor-13. PFI-3 binds to PB1(5) with a dissociation constant (Kd) of 48 nM, whereas the analog shows a Kd of 30 nM for PB1(2) and 190 nM for PB1(5) . This indicates that PFI-3 is a more potent and specific probe for the PB1(5) domain.

SMARCA4 BRG1 Binding Affinity

Unambiguous Target Engagement Confirmed by Cellular FRAP Assay

PFI-3 robustly displaces its target bromodomain from chromatin in a live-cell assay, confirming its cellular permeability and target engagement. Treatment with 1 µM PFI-3 significantly accelerated the fluorescence recovery after photobleaching (FRAP) of GFP-tagged SMARCA2 bromodomain in cells [1]. In contrast, the chemically distinct ATPase inhibitor BRM014 shows no effect in this assay, as its mechanism of action targets a different domain of the same protein [2].

SMARCA2 Chromatin FRAP Target Engagement

Favorable Off-Target Profile Validated in Broad Safety Panel

PFI-3 demonstrates a clean safety profile with minimal interactions outside its intended epigenetic targets. In a Cerep panel of 102 cellular receptors and 30 enzymes, PFI-3 showed activity only against four GPCRs, and this was in the micromolar range (IC50s: 0.4 - 13 µM), which is orders of magnitude weaker than its nanomolar on-target affinity [1]. This level of specificity is a critical benchmark for a high-quality chemical probe and reduces the likelihood of compound-driven artifacts in cellular assays.

GPCR Off-Target Selectivity

Validated Research Applications for PFI-3


Dissecting Bromodomain-Dependent vs. ATPase-Dependent Functions of the SWI/SNF Complex

PFI-3 is the ideal tool for teasing apart the distinct roles of the bromodomain reader module from the ATPase catalytic core of the SWI/SNF complex. By using PFI-3 alongside a SWI/SNF ATPase inhibitor (e.g., BRM014), researchers can define which biological processes are driven by chromatin recruitment via the bromodomain and which require ATP-dependent remodeling activity [1]. This is critical for developing a nuanced understanding of SWI/SNF biology in cancer and development.

Investigating SWI/SNF's Role in DNA Damage Repair and Chemosensitization

In cancer cell models, PFI-3 has been shown to effectively block the chromatin binding of SWI/SNF, impairing the repair of double-strand DNA breaks. This results in a synergistic sensitization of cancer cells to chemotherapeutic agents like doxorubicin [2]. This makes PFI-3 a key research compound for studying the DNA damage response and for exploring combination therapy strategies that target epigenetic vulnerabilities in cancer.

Studying Lineage Specification and Stem Cell Differentiation

PFI-3 has a proven ability to disrupt pluripotency networks and accelerate differentiation. Treatment of embryonic stem cells (ESCs) with PFI-3 leads to a loss of 'stemness' and deregulated lineage specification, while in trophoblast stem cells (TSCs), it enhances differentiation [3]. This makes PFI-3 an invaluable chemical tool for researchers in developmental biology and regenerative medicine who are focused on controlling cell fate decisions.

Target Validation in SWI/SNF-Driven Cancers

PFI-3 serves as a powerful chemical probe for validating the SWI/SNF complex as a therapeutic target in specific cancer contexts. For example, it has been used to demonstrate that the growth of certain cancer cell lines is not dependent on the bromodomain function of SMARCA2/4, thereby providing crucial evidence for prioritizing the ATPase domain as a more viable drug target in those settings [4]. This 'pharmacological validation' is essential for de-risking drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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